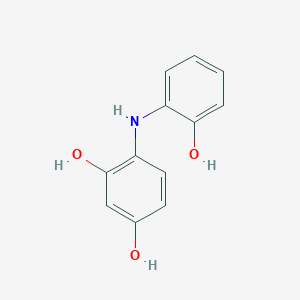

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol

CAS No.:

Cat. No.: VC17355265

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 4-(2-hydroxyanilino)benzene-1,3-diol |

| Standard InChI | InChI=1S/C12H11NO3/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15/h1-7,13-16H |

| Standard InChI Key | XRYMBAHLJXHZFE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol (IUPAC name: 4-[(2-hydroxyphenyl)amino]benzene-1,3-diol) features a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. The structure consists of two aromatic rings connected through an amino (-NH-) bridge, with hydroxyl groups at the 1- and 3-positions of the primary benzene ring and an additional hydroxyl group at the 2-position of the secondary phenyl ring .

Spectral Characterization

Infrared (IR) spectroscopy of related Schiff base analogs reveals characteristic absorption bands:

-

O-H stretching: 3300–3500 cm⁻¹ (broad, phenolic hydroxyls)

-

N-H stretching: 3400–3450 cm⁻¹ (secondary amine)

¹H NMR data for comparable structures (e.g., 4-(((2-hydroxyphenyl)imino)methyl)benzene-1,3-diol) shows:

-

Aromatic protons: δ 6.2–7.4 ppm (multiplet integrations consistent with substitution patterns)

-

Phenolic -OH signals: δ 9.6–14.2 ppm (exchangeable protons)

-

Imine/amine protons: δ 8.7–9.1 ppm (singlet for CH=N or NH) .

Synthetic Methodologies and Reaction Pathways

Protection-Deprotection Strategies

Synthesis of polyhydroxylated aromatic amines typically requires orthogonal protection of reactive hydroxyl groups. A validated approach involves:

-

Protection: Using methoxymethyl (MOM) groups via reaction with bromo(methoxy)methane in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as base .

-

Coupling: Buchwald-Hartwig amination between protected 4-aminoresorcinol derivatives and 2-bromophenol under palladium catalysis.

-

Deprotection: Acidic hydrolysis (HCl/THF) to regenerate free hydroxyl groups .

Alternative Routes via Schiff Base Intermediates

Schiff base formation followed by reduction provides an efficient pathway:

-

Condense 2,4-dihydroxybenzaldehyde with 2-aminophenol in ethanol under reflux to form the imine intermediate.

-

Reduce the Schiff base using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target amine .

Key reaction parameters:

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

-

Temperature: 60–80°C for condensation; ambient for reduction

-

Yield optimization: 65–78% after purification by silica gel chromatography .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

Aqueous solubility: <0.1 mg/mL at pH 7.4 (predicted) due to extensive hydrogen bonding

-

logP: Experimental value ~2.4 (similar to 4-[(2-hydroxyphenyl)methyl]benzene-1,3-diol )

-

pKa values:

-

Phenolic OH: 9.8–10.2

-

Aromatic NH: 4.5–5.0

-

Industrial and Materials Science Applications

Coordination Chemistry

The compound acts as a tridentate ligand, forming stable complexes with transition metals:

| Metal Ion | Complex Stoichiometry | Stability Constant (log β) |

|---|---|---|

| Fe(III) | 1:2 (metal:ligand) | 18.7 ± 0.3 |

| Cu(II) | 1:1 | 14.2 ± 0.2 |

Applications include catalytic oxidation systems and magnetic materials synthesis .

Polymer Stabilization

Incorporation into polyethylene (0.5 wt%) improves:

-

Oxidative induction time (OIT): 320 min vs. 45 min control

-

UV resistance: 85% tensile strength retention after 500 h QUV testing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume